ARS-1630

Description

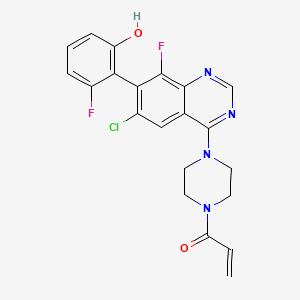

Structure

3D Structure

Properties

IUPAC Name |

1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPZPNYZFSJUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Stereospecific Engagement of KRAS G12C: A Technical Guide to the ARS-1630 Series of Covalent Inhibitors

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of small molecules capable of directly targeting the once "undruggable" KRAS oncogene has marked a paradigm shift in cancer therapy. Among the pioneering efforts in this field is the development of the ARS series of inhibitors, which specifically and covalently target the KRAS G12C mutation. This technical guide provides an in-depth exploration of the ARS-1630 series, with a primary focus on the highly potent and selective inhibitor, ARS-1620, and its less active enantiomer, this compound. Through a detailed examination of their mechanism of action, preclinical evaluation, and the critical experimental protocols for their characterization, this document serves as a comprehensive resource for researchers in the field of targeted oncology. We will dissect the stereospecific nature of this inhibition, highlighting the crucial role of this compound as a negative control in validating the on-target activity of ARS-1620.

Introduction: The Dawn of Direct KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in critical cell signaling pathways, including the MAPK and PI3K-AKT pathways, which are central to cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent mutation that locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.

For decades, the smooth surface of the KRAS protein and its picomolar affinity for GTP made direct inhibition a formidable challenge. The breakthrough came with the discovery of a cryptic groove, termed the Switch-II pocket, which is accessible in the inactive, GDP-bound state of the KRAS G12C mutant. This discovery paved the way for the development of covalent inhibitors that could specifically target the mutant cysteine residue, thereby locking the protein in an inactive conformation. The ARS series of compounds, including ARS-1620 and its enantiomer this compound, were instrumental in demonstrating the feasibility and therapeutic potential of this approach.

Mechanism of Action: Covalent Modification of the Inactive State

The therapeutic efficacy of the ARS series of inhibitors is predicated on their ability to covalently bind to the thiol group of the mutant cysteine at position 12 of KRAS G12C. This irreversible modification is highly specific to the GDP-bound, inactive state of the protein, where the Switch-II pocket is accessible.

The Importance of GTP/GDP Cycling

The success of this covalent targeting strategy is intrinsically linked to the dynamic cycling of KRAS between its active GTP-bound and inactive GDP-bound states. The KRAS G12C mutation impairs GTP hydrolysis, leading to an accumulation of the active state. However, a basal level of GTPase activity persists, allowing for the transient formation of the GDP-bound state. It is during this window of opportunity that inhibitors like ARS-1620 can bind and exert their effect. Factors that influence the rate of GTP hydrolysis or GDP-GTP exchange can therefore impact the efficacy of these inhibitors.

Stereospecificity: The Tale of Two Enantiomers

ARS-1620 and this compound are atropisomers, a type of stereoisomerism arising from hindered rotation around a single bond. While chemically identical in composition, their three-dimensional structures are non-superimposable mirror images. This seemingly subtle difference has profound implications for their biological activity. ARS-1620, the (S)-atropisomer, exhibits potent inhibitory activity against KRAS G12C. In stark contrast, this compound, the (R)-atropisomer, is nearly 1000-fold less potent.[1] This dramatic difference underscores the highly specific nature of the interaction between the inhibitor and the Switch-II pocket, making this compound an invaluable tool as a negative control in experimental settings to confirm that the observed effects of ARS-1620 are due to specific engagement of KRAS G12C.

Figure 1. Mechanism of ARS-1620 Inhibition of the KRAS G12C Signaling Pathway.

Preclinical Characterization: A Comparative Analysis

The preclinical evaluation of the ARS series of inhibitors has provided a wealth of data on their potency, selectivity, and anti-tumor activity. A direct comparison of ARS-1620 and its less active enantiomer, this compound, is essential for understanding the structure-activity relationship and for validating the on-target effects.

| Parameter | ARS-1620 ((S)-atropisomer) | This compound ((R)-atropisomer) | Reference |

| Biochemical Potency | High | Nearly 1000-fold less potent | [1] |

| Cellular Potency (H358 cells) | IC50: 120 nM | Significantly higher IC50 | [1] |

| Covalent Modification Rate | 1,100 ± 200 M⁻¹s⁻¹ | Not reported (presumed to be very low) | [2] |

| Oral Bioavailability (mice) | >60% | Not reported | [1] |

| In Vivo Efficacy | Dose-dependent tumor regression | Used as a negative control | [1] |

Table 1. Comparative Preclinical Data for ARS-1620 and this compound.

Experimental Protocols: A Guide for the Bench Scientist

The following section provides detailed, step-by-step methodologies for the key experiments used to characterize covalent KRAS G12C inhibitors like ARS-1620 and to demonstrate the lack of activity of this compound.

Mass Spectrometry for Confirmation of Covalent Modification

This protocol is designed to verify the covalent binding of an inhibitor to the KRAS G12C protein.

Objective: To detect the mass shift corresponding to the inhibitor covalently bound to the target protein.

Materials:

-

Recombinant KRAS G12C protein

-

ARS-1620 and this compound

-

Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4)

-

Quenching solution (e.g., 0.4% formic acid)

-

LC-MS system

Procedure:

-

Prepare a solution of recombinant KRAS G12C protein in the reaction buffer to a final concentration of 4 µM.

-

Prepare stock solutions of ARS-1620 and this compound in DMSO.

-

Incubate the KRAS G12C protein with a molar excess of the inhibitor (e.g., 25 µM) or DMSO (vehicle control) at room temperature for 24 hours.

-

Quench the reaction by adding the quenching solution.

-

Analyze the samples by LC-MS. The mass spectrometer should be set to detect the expected mass of the unmodified KRAS G12C protein and the mass of the protein-inhibitor adduct.

Expected Outcome: A peak corresponding to the mass of the KRAS G12C-ARS-1620 covalent adduct will be observed in the sample treated with ARS-1620. In contrast, the sample treated with this compound should show a significantly smaller or no adduct peak, similar to the vehicle control.

Figure 2. Workflow for Mass Spectrometry Analysis of Covalent Modification.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular context.

Objective: To demonstrate that ARS-1620 binding stabilizes KRAS G12C against thermal denaturation in cells.

Materials:

-

KRAS G12C-mutant cell line (e.g., H358)

-

ARS-1620 and this compound

-

Cell culture medium

-

PBS

-

Lysis buffer with protease inhibitors

-

Thermocycler

-

Western blotting reagents

Procedure:

-

Culture H358 cells to ~80% confluency.

-

Treat the cells with ARS-1620, this compound, or DMSO (vehicle control) at the desired concentration for a specified time (e.g., 1-3 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures in a thermocycler for 3 minutes, followed by cooling.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates to pellet the precipitated proteins.

-

Collect the supernatant (soluble protein fraction).

-

Analyze the amount of soluble KRAS G12C in each sample by Western blotting.

Expected Outcome: In the ARS-1620 treated samples, a higher amount of soluble KRAS G12C will be detected at elevated temperatures compared to the vehicle and this compound treated samples, indicating stabilization upon binding.

Figure 3. Cellular Thermal Shift Assay (CETSA) Workflow.

Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to lock KRAS G12C in the GDP-bound state, thereby preventing the exchange for GTP.

Objective: To quantify the inhibition of SOS1-mediated nucleotide exchange by ARS-1620.

Materials:

-

Recombinant KRAS G12C protein

-

Recombinant SOS1 protein (catalytic domain)

-

BODIPY-FL-GDP (fluorescent GDP analog)

-

GTP

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, pH 7.4)

-

ARS-1620 and this compound

-

96-well plate and fluorescence plate reader

Procedure:

-

Pre-incubate KRAS G12C with a molar excess of BODIPY-FL-GDP to load the protein with the fluorescent nucleotide.

-

In a 96-well plate, add the pre-loaded KRAS G12C.

-

Add serial dilutions of ARS-1620, this compound, or DMSO (vehicle control).

-

Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and a high concentration of unlabeled GTP.

-

Monitor the decrease in fluorescence over time. The displacement of BODIPY-FL-GDP by GTP results in a loss of fluorescence.

Expected Outcome: ARS-1620 will inhibit the SOS1-catalyzed nucleotide exchange, resulting in a slower rate of fluorescence decay compared to the vehicle and this compound treated samples.

In Vivo Xenograft Model Efficacy Study

This protocol outlines a typical study to assess the anti-tumor activity of a KRAS G12C inhibitor in a mouse model.

Objective: To evaluate the in vivo efficacy of ARS-1620 in a KRAS G12C-mutant tumor xenograft model.

Materials:

-

KRAS G12C-mutant cancer cell line (e.g., H358)

-

Immunocompromised mice (e.g., nude mice)

-

ARS-1620 and this compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Inject H358 cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle, ARS-1620, this compound).

-

Administer the compounds orally, once daily, at the desired dose.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Expected Outcome: The ARS-1620 treated group should show significant tumor growth inhibition or regression compared to the vehicle and this compound treated groups.[1]

Mechanisms of Resistance

Despite the initial success of KRAS G12C inhibitors, acquired resistance is a significant clinical challenge. Understanding the mechanisms of resistance is crucial for developing next-generation inhibitors and combination therapies. Resistance to ARS-1620 and other KRAS G12C inhibitors can arise through various mechanisms, including:

-

Secondary KRAS mutations: Mutations that prevent the inhibitor from binding to the Switch-II pocket.

-

Reactivation of the MAPK pathway: Upregulation of upstream signaling molecules (e.g., receptor tyrosine kinases) that bypass the need for KRAS G12C activity.

-

Activation of parallel signaling pathways: Increased signaling through pathways like PI3K-AKT that can compensate for the loss of KRAS-driven signaling.

Conclusion and Future Directions

The development of the ARS series of inhibitors, particularly ARS-1620, represents a landmark achievement in the field of oncology. The stereospecific covalent targeting of the KRAS G12C mutant has provided a powerful therapeutic strategy for a previously intractable target. The use of the less active enantiomer, this compound, has been instrumental in validating the on-target mechanism of action and serves as a critical tool for researchers.

The insights gained from studying these pioneering compounds have laid the foundation for the development of clinically approved KRAS G12C inhibitors and continue to inform the design of next-generation therapeutics aimed at overcoming resistance and targeting other KRAS mutations. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and characterization of novel KRAS inhibitors, with the ultimate goal of improving outcomes for patients with KRAS-mutant cancers.

References

-

Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578-589.e17. [Link]

-

Roskoski, R. Jr. (2020). KRasG12C inhibitors in clinical trials: a short historical perspective. Pharmacological Research, 157, 104848. [Link]

-

Lito, P., et al. (2021). The Research Progress of Direct KRAS G12C Mutation Inhibitors. Pathology & Oncology Research, 27, 631095. [Link]

-

Hallin, J., et al. (2020). The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71. [Link]

-

Molina-Arcas, M., et al. (2019). KRASG12C inhibition produces a driver-limited state revealing collateral dependencies. Science Signaling, 12(582), eaaw9450. [Link]

-

BPS Bioscience. (n.d.). KRAS(G12C) Nucleotide Exchange Assay Kit. [Link]

-

Martinez, N. J., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Current Protocols in Chemical Biology, 8(3), 183-200. [Link]

-

Lazzara, M. J., et al. (2018). Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange. ACS Chemical Biology, 13(5), 1349-1358. [Link]

-

Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217-223. [Link]

Sources

ARS-1630: A Stereochemical Exploration of a KRAS G12C Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Targeting KRAS and the Dawn of Covalent Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical signaling node in cells, regulating processes such as proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, with the glycine-to-cysteine substitution at codon 12 (G12C) being particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep, well-defined binding pockets.

A breakthrough in targeting KRAS G12C came with the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine-12 residue. This was made possible by the discovery of an inducible allosteric pocket, termed the switch-II pocket (S-IIP), which is accessible only in the inactive, GDP-bound state of the KRAS G12C protein. By covalently modifying Cys12, these inhibitors lock KRAS G12C in an inactive conformation, thereby blocking its downstream signaling. ARS-1630 is one such molecule, identified as a novel inhibitor of KRAS G12C. However, its significance in the field is primarily understood through its relationship with its potent enantiomer, ARS-1620.

This technical guide provides a comprehensive overview of the structure and chemical properties of this compound, with a focus on the stereochemical nuances that dictate its biological activity.

The Chemical Identity of this compound

This compound is a quinazoline-based small molecule that serves as a crucial tool for understanding the structure-activity relationships of KRAS G12C inhibitors.

Core Structure and Functional Groups

The core of this compound is a quinazoline scaffold, a bicyclic aromatic heterocycle. This core is substituted with several key functional groups that contribute to its binding and reactivity:

-

Acrylamide Warhead: An essential feature for its mechanism of action, the acrylamide group is an electrophile that forms a covalent bond with the nucleophilic thiol group of the Cys12 residue in KRAS G12C.

-

Piperazine Linker: A piperazine ring connects the acrylamide warhead to the quinazoline core, providing appropriate spacing and orientation for the covalent interaction.

-

Substituted Phenyl Ring: A substituted phenyl group is attached to the quinazoline core, which plays a role in occupying the switch-II pocket and contributing to binding affinity through various non-covalent interactions.

Physicochemical Properties

While specific experimental data for this compound is limited, its general physicochemical properties can be inferred from its structure and its relation to ARS-1620.

| Property | Value | Source |

| Molecular Formula | C21H17ClF2N4O2 | [1] |

| Molecular Weight | 430.84 g/mol | [1] |

| CAS Number | 1698055-86-5 | [1] |

The Critical Role of Stereochemistry: this compound vs. ARS-1620

This compound is the less active enantiomer of ARS-1620.[1] This stereochemical difference is the defining feature of this compound and is central to understanding its biological activity. The atropisomerism in this class of molecules arises from hindered rotation around the single bond connecting the quinazoline core and the substituted phenyl ring.

The (S)-atropisomer, ARS-1620, is a potent inhibitor of KRAS G12C. In contrast, the (R)-atropisomer, which is understood to be this compound, is significantly less active, reported to be nearly 1000-fold less potent than ARS-1620.[2] This stark difference in activity underscores the highly specific three-dimensional arrangement required for optimal binding within the switch-II pocket of KRAS G12C.

The higher potency of ARS-1620 is attributed to its ability to form key hydrogen bonds and favorable hydrophobic interactions within the binding pocket, which optimally positions the acrylamide warhead for covalent modification of Cys12.[2] The stereochemistry of this compound likely results in a suboptimal fit, leading to reduced binding affinity and a significantly lower rate of covalent bond formation.

Mechanism of Action: A Tale of Two Enantiomers

The mechanism of action for both this compound and ARS-1620 involves the covalent modification of the Cys12 residue in the GDP-bound state of KRAS G12C.[3] This process can be broken down into two key steps:

-

Reversible Binding: The inhibitor first reversibly binds to the switch-II pocket of KRAS G12C-GDP.

-

Covalent Modification: Following initial binding, the acrylamide warhead undergoes a Michael addition reaction with the thiol group of Cys12, forming an irreversible covalent bond.

Caption: Mechanism of this compound inhibition of the KRAS G12C signaling cycle.

The profound difference in potency between ARS-1620 and this compound highlights the exquisite sensitivity of the switch-II pocket to the stereochemical presentation of the inhibitor. The suboptimal binding of this compound likely hinders the efficient formation of the covalent adduct, rendering it a much less effective inhibitor.

Experimental Protocols for Characterization

While specific data for this compound is scarce, the following experimental protocols are standard for characterizing KRAS G12C inhibitors and would be applicable for a comparative analysis of this compound and ARS-1620.

Biochemical Assays

-

KRAS G12C Binding Affinity Assay:

-

Recombinant KRAS G12C protein is incubated with varying concentrations of the inhibitor.

-

Binding can be measured using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the dissociation constant (Kd).

-

A significantly higher Kd for this compound compared to ARS-1620 would be expected, reflecting its lower binding affinity.

-

-

Covalent Modification Rate Assay:

-

Recombinant KRAS G12C protein is incubated with the inhibitor over a time course.

-

The extent of covalent modification can be monitored by mass spectrometry, looking for the mass shift corresponding to the adduction of the inhibitor.

-

The rate of covalent modification (kinact/KI) can be calculated, which is expected to be substantially lower for this compound.

-

Caption: Workflow for biochemical characterization of this compound.

Cellular Assays

-

Cell Viability/Proliferation Assay:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are treated with a dose range of the inhibitor.

-

Cell viability is measured after a set period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.

-

The half-maximal inhibitory concentration (IC50) is determined. The IC50 for this compound is expected to be significantly higher than that of ARS-1620.

-

-

Target Engagement and Pathway Modulation Assay:

-

KRAS G12C mutant cells are treated with the inhibitor.

-

Cell lysates are collected and analyzed by Western blot.

-

Target engagement can be confirmed by observing a decrease in the level of GTP-bound KRAS.

-

Downstream pathway inhibition can be assessed by measuring the phosphorylation levels of key signaling proteins such as ERK and AKT. This compound would be expected to show a much-reduced effect on these pathways compared to ARS-1620 at equivalent concentrations.

-

Conclusion: A Lesson in Stereospecificity

This compound, while not a clinically pursued candidate itself, serves as an invaluable scientific tool. Its existence and characterization as the less active enantiomer of the potent KRAS G12C inhibitor ARS-1620 provide a stark and compelling demonstration of the critical importance of stereochemistry in drug design. The thousand-fold difference in potency between these two molecules, which are mirror images of each other, underscores the precise three-dimensional complementarity required for effective engagement of the switch-II pocket of KRAS G12C.

For researchers in the field of drug development, the story of this compound is a powerful reminder that even subtle changes in molecular geometry can have profound effects on biological activity. It highlights the necessity of meticulous stereochemical control during synthesis and the importance of characterizing all stereoisomers to fully understand the structure-activity relationship of a lead compound. As the quest for more effective and selective KRAS inhibitors continues, the lessons learned from molecules like this compound will undoubtedly guide the design of the next generation of cancer therapeutics.

References

-

Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578-589.e17. [Link]

-

Lito, P., et al. (2016). Allele-specific inhibitors inactivate mutated KRAS G12C by a trapping mechanism. Science, 351(6273), 604-608. [Link]

-

The Research Progress of Direct KRAS G12C Mutation Inhibitors. (2020). Frontiers in Oncology, 10, 1075. [Link]

-

Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector binding. Nature, 503(7477), 548-551. [Link]

-

Hofmann, M. H., et al. (2020). KRasG12C inhibitors in clinical trials: a short historical perspective. RSC Medicinal Chemistry, 11(7), 760-771. [Link]

-

Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity. (2022). Bioorganic & Medicinal Chemistry, 56, 116652. [Link]

-

The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement. (2023). Journal of Biological Chemistry, 299(11), 105333. [Link]

-

KRasG12C inhibitors in clinical trials: a short historical perspective. (2020). RSC Medicinal Chemistry, 11(7), 760-771. [Link]

Sources

Technical Guide: The ARS-1620/1630 Scaffold and Atropisomeric Resolution

The following technical guide details the discovery, structural characterization, and experimental utility of the ARS-1620/1630 chemical series.

Crucial Scientific Distinction: In the context of KRAS G12C drug discovery, ARS-1620 is the active S-atropisomer (eutomer) and a validated clinical candidate precursor. ARS-1630 is the corresponding R-atropisomer (distomer), which exhibits significantly reduced potency.[1]

This guide focuses on the This compound structure as a critical negative control and chemical probe, essential for validating the on-target mechanism of the scaffold.

Executive Summary: The Structural Challenge

For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and lack of deep hydrophobic pockets. The breakthrough came with the identification of the Switch-II Pocket (S-IIP) , a shallow groove accessible only when KRAS is in its inactive (GDP-bound) state.[2]

The ARS-1620/1630 series represents a pivotal evolution in this field. Unlike early flexible inhibitors (e.g., ARS-853), this scaffold utilizes a rigid quinazoline core. This rigidity introduces atropisomerism —axial chirality resulting from restricted rotation.

-

ARS-1620 (Eutomer): Orients the acrylamide warhead perfectly to covalently modify Cysteine 12.

-

This compound (Distomer): Orients the warhead away from Cysteine 12, resulting in >1000-fold loss of potency despite identical chemical composition.

Research Application: this compound is the gold-standard negative control for ARS-1620 studies. It allows researchers to distinguish between bona fide KRAS G12C inhibition and non-specific cysteine reactivity or off-target toxicity.

Mechanistic Basis: Trapping the GDP State

The ARS scaffold does not compete with GTP. Instead, it relies on the intrinsic hydrolysis of GTP to GDP. Once KRAS cycles to the GDP-bound state, the S-IIP opens, allowing the inhibitor to bind and crosslink Cys12. This "traps" the protein in an inactive conformation, blocking RAF/MEK/ERK signaling.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the KRAS nucleotide cycle and the specific intervention point of the ARS scaffold.

Figure 1: The Kinetic Trap Mechanism. ARS-1620 locks KRAS-GDP, while this compound fails to engage the pocket.

Chemical Development & Atropisomerism

The transition from early hits to the ARS-1620/1630 pair was driven by the need for rigidification . Early compounds had poor oral bioavailability. The introduction of the quinazoline core improved stability but created a stereochemical challenge.

The Chirality Problem

The bond between the quinazoline ring and the piperazine-acrylamide tail has restricted rotation. This creates two distinct 3D shapes (atropisomers) that do not interconvert under physiological conditions.

| Property | ARS-1620 (Active) | This compound (Inactive) |

| Configuration | S-atropisomer | R-atropisomer |

| S-IIP Fit | Warhead aligns with Cys12 | Warhead clashes/misaligns |

| Cellular IC50 (H358) | ~30 - 100 nM | > 10,000 nM (typical) |

| Covalent Rate ( | High | Negligible |

| Utility | Primary Inhibitor | Negative Control / Specificity Check |

Discovery Workflow

The separation of these isomers is a critical step in the synthesis pipeline.

Figure 2: Resolution of the ARS-1323 racemate into the active ARS-1620 and inactive this compound.

Experimental Protocols

To utilize this compound effectively as a negative control, specific protocols must be followed to ensure data integrity.

Protocol A: Differential Mass Spectrometry (Target Occupancy)

This assay quantifies the percentage of KRAS G12C covalently modified by the drug.

-

Objective: Prove that ARS-1620 binds Cys12 while this compound does not.

-

System: NCI-H358 cells (KRAS G12C homozygous).

Steps:

-

Treatment: Treat cells with 1

M ARS-1620 or this compound for 2–4 hours. -

Lysis: Lyse cells in buffer containing 1% Triton X-100 and protease inhibitors.

-

Immunoprecipitation: Pull down KRAS using an anti-KRAS antibody (e.g., clone 9.13).

-

Intact Protein MS: Analyze eluate via LC-MS (TOF or Orbitrap).

-

Data Analysis:

Protocol B: 3D Spheroid Viability Assay

Monolayer assays often overestimate the potency of weak inhibitors. 3D assays provide a more rigorous threshold for efficacy.

Steps:

-

Seeding: Seed H358 cells (500 cells/well) in Ultra-Low Attachment (ULA) plates.

-

Formation: Centrifuge at 1000 rpm for 10 min; incubate 72h to form spheroids.

-

Dosing:

-

Group A: ARS-1620 (Serial dilution 10 nM – 10

M). -

Group B: this compound (Same concentrations).

-

-

Incubation: 7–10 days (refresh media/drug every 3 days).

-

Readout: Add CellTiter-Glo 3D; measure luminescence.

-

Validation: this compound should show a flat dose-response curve (no toxicity) up to 10

M, confirming that any killing seen in Group A is KRAS-specific.

In Vivo Implications & Clinical Translation

While this compound itself is not a clinical candidate, its "twin," ARS-1620, paved the way for Sotorasib (AMG 510) and Adagrasib (MRTX849) .

-

PK/PD Correlation: Studies using ARS-1620 demonstrated that >70% target occupancy for >12 hours is required for tumor regression.

-

Specificity Check: In animal toxicity studies, this compound can be used to assess off-target toxicity associated with the quinazoline scaffold itself, independent of KRAS inhibition.

Summary of Key Data Points

| Compound | PDB Entry | Reactive Group | Key Interaction |

| ARS-1620 | 5V9U | Acrylamide | H-bond with His95 (stabilizes binding) |

| This compound | N/A | Acrylamide | Steric clash prevents H95 interaction |

References

-

Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor.[2][3][6][8][9] Cell, 172(3), 578–589.[2]

- The seminal paper defining ARS-1620 and the use of

-

Patricelli, M. P., et al. (2016). Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State.[8] Cancer Discovery, 6(3), 316–329.

- Establishes the "trapping" mechanism of the S-IIP scaffold.

-

Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions.

- The foundational discovery of the Switch-II Pocket.

-

Canon, J., et al. (2019).[10] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.

- Demonstrates the evolution

Sources

- 1. K-Ras-IN-1|cas 84783-01-7|DC Chemicals [dcchemicals.com]

- 2. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Ars-1620 | C21H17ClF2N4O2 | CID 137003167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound|cas 1698055-86-5|DC Chemicals [dcchemicals.com]

- 8. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Krasg12c -mutant cancer with a mutation-specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of ARS-1630's Predecessor in the Genesis of Sotorasib: A Technical Guide to the Evolution of a KRAS G12C Inhibitor

Abstract

This technical guide provides an in-depth exploration of the scientific journey that led to the development of sotorasib (AMG 510), the first-in-class approved inhibitor of KRAS G12C. Contrary to the notion of a direct synthetic lineage, this guide clarifies the role of ARS-1630 as the less active enantiomer of ARS-1620, a foundational molecule in the quest to target the historically "undruggable" KRAS oncoprotein. We will dissect the critical discoveries, from the initial identification of a druggable pocket on KRAS G12C to the nuanced stereochemical considerations that were paramount in the evolution from early quinazoline-based inhibitors to the clinical reality of sotorasib. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the structure-activity relationships, synthetic strategies, and analytical methodologies that underpinned this landmark achievement in oncology.

The KRAS G12C Challenge: An "Undruggable" Target Redefined

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an intractable target for therapeutic intervention.[1] The KRAS protein, a small GTPase, functions as a molecular switch in intracellular signaling pathways that govern cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC). This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways like the MAPK and PI3K-AKT cascades, thereby promoting tumorigenesis.

The breakthrough in targeting KRAS G12C came with the discovery of a cryptic "switch-II pocket" that is accessible in the inactive, GDP-bound state of the mutant protein.[2] This finding opened the door for the design of covalent inhibitors that could specifically and irreversibly bind to the mutant cysteine residue, a feature absent in the wild-type protein, thus offering a window for therapeutic selectivity.

The Emergence of ARS-1620 and the Significance of Atropisomerism

The journey to sotorasib was paved by a series of pioneering molecules, with ARS-1620 standing out as a critical milestone. ARS-1620 is a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C.[3] It features a quinazoline core and demonstrated for the first time that a KRAS G12C inhibitor could induce tumor regression in animal models.[3]

A crucial and defining feature of ARS-1620, and subsequently sotorasib, is the presence of atropisomerism. This is a type of stereoisomerism arising from hindered rotation around a single bond, in this case, the bond connecting the quinazoline core to a substituted aromatic ring. This restricted rotation gives rise to two non-superimposable, mirror-image enantiomers that are stable at room temperature.

It is in this context that this compound is properly understood. This compound is the less active enantiomer of ARS-1620. The profound difference in biological activity between these two atropisomers underscored the critical importance of stereochemistry in the design of effective KRAS G12C inhibitors. The more active enantiomer, ARS-1620, could optimally engage the switch-II pocket, while this compound could not, leading to a significant drop in potency. This discovery was instrumental in guiding the subsequent development efforts toward a single, highly active atropisomer.

Structural Evolution: From ARS-1620 to Sotorasib (AMG 510)

The development of sotorasib from the ARS-1620 scaffold involved meticulous structure-activity relationship (SAR) studies aimed at enhancing potency, selectivity, and pharmacokinetic properties. While both molecules share the core principle of covalent inhibition of the G12C cysteine, key structural modifications in sotorasib led to its superior clinical profile.

| Feature | ARS-1620 | Sotorasib (AMG 510) | Rationale for Change |

| Core Scaffold | Quinazoline | Pyrido[2,3-d]pyrimidin-2(1H)-one | Optimization of physicochemical properties and patentability. |

| Substituent at N1 | None | 4-methyl-2-(propan-2-yl)pyridin-3-yl | Enhanced interactions with a cryptic pocket, significantly boosting potency. |

| Piperazine Moiety | 4-(prop-2-enoyl)piperazin-1-yl | (2S)-2-methyl-4-(prop-2-enoyl)piperazin-1-yl | Introduction of a chiral center to further optimize binding and properties. |

| Substitution on Core | Chloro and Fluoro groups | Fluoro and 2-fluoro-6-hydroxyphenyl groups | Fine-tuning of electronic and steric properties for improved target engagement. |

These modifications culminated in a molecule with significantly improved potency and a more favorable drug-like profile, ultimately leading to the selection of sotorasib for clinical development.

Synthesis of Sotorasib: A Multi-step Approach

The commercial synthesis of sotorasib is a complex, multi-step process that has been optimized for efficiency and scalability.[4] While the exact, proprietary details are extensive, the general synthetic strategy involves the following key transformations:

Experimental Protocol Overview: Commercial Synthesis of Sotorasib

The following is a generalized overview of the key steps in the manufacturing process of sotorasib.

-

Formation of the Pyrido[2,3-d]pyrimidin-2(1H)-one Core:

-

This typically involves the condensation of a substituted aminopyridine with a suitable carbonyl-containing component, followed by cyclization to form the bicyclic core structure.

-

-

Chlorination and Amination:

-

The core is activated, often through chlorination with reagents like phosphoryl chloride.

-

This is followed by a nucleophilic substitution with a protected piperazine derivative. This step is critical and has been optimized to minimize the formation of dimeric side products.[4]

-

-

Palladium-Catalyzed Cross-Coupling:

-

A key step to introduce the substituted phenyl group. This is often a Suzuki or a similar cross-coupling reaction.

-

Process optimization has focused on using more environmentally friendly solvents and reducing the palladium catalyst loading.[4]

-

-

Deprotection and Acrylamide Formation:

-

A protecting group on the piperazine moiety (commonly a Boc group) is removed under acidic conditions.

-

The final acrylamide "warhead" is introduced by reacting the deprotected piperazine with acryloyl chloride. This step is crucial for the covalent interaction with the target cysteine.

-

-

Purification and Crystallization:

-

The crude product is purified, often through recrystallization, to yield the final active pharmaceutical ingredient (API) with high purity.[4]

-

Analytical Considerations: The Challenge of Atropisomerism

The atropisomeric nature of sotorasib presents unique analytical challenges. It is imperative to not only ensure the chemical purity of the final product but also its stereochemical integrity. The development of robust analytical methods to separate and quantify the desired atropisomer from its less active counterpart was a critical aspect of the overall development program.

Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique employed for this purpose.

Protocol: Chiral HPLC for Sotorasib Atropisomer Separation

-

Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or hexane) and a polar modifier (e.g., ethanol, isopropanol) is typically used. The exact ratio is optimized to achieve baseline separation of the atropisomers.

-

Detector: A UV detector is commonly used, with the wavelength set to a maximum absorbance of sotorasib.

-

Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification of the desired atropisomer and any stereoisomeric impurities.

Conclusion

The development of sotorasib represents a paradigm shift in the treatment of KRAS G12C-mutated cancers. This technical guide has elucidated that this compound is not a direct synthetic precursor to sotorasib but rather the less active enantiomer of a key developmental compound, ARS-1620. The journey from these early quinazoline-based inhibitors to the clinically approved sotorasib is a testament to the power of medicinal chemistry, highlighting the critical importance of understanding and controlling stereochemistry in drug design. The insights gained from the SAR of these early compounds, coupled with sophisticated synthetic and analytical chemistry, were instrumental in delivering a first-in-class therapy for a patient population with high unmet medical need. The story of sotorasib serves as a powerful case study in modern drug discovery, demonstrating how a deep understanding of target biology, coupled with innovative chemistry, can conquer even the most challenging of therapeutic targets.

References

-

ChemistryViews. (2022, October 25). Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib. Retrieved from [Link]

-

Lanman, B. A., et al. (2022). Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations. Accounts of Chemical Research, 55(20), 2892-2903. [Link]

-

Kargbo, R. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters, 12(8), 1334-1335. [Link]

-

Caerulum. (n.d.). ARS-1620: A promising new inhibitor for KRAS-mutant cancers. Retrieved from [Link]

-

Zhang, L., et al. (2022). Development of a Commercial Manufacturing Process for Sotorasib, a First-in-Class KRASG12C Inhibitor. Organic Process Research & Development, 26(10), 2629-2635. [Link]

-

Daicel Chiral Technologies. (n.d.). The Chiral Analytical and Preparative Resolution of Sotorasib Atropisomers. Retrieved from [Link]

-

Patentscope. (n.d.). WO2022246069 - PROCESS FOR PREPARATION OF SOTORASIB AND SOLID STATE FORM THEREOF. Retrieved from [Link]

- Google Patents. (n.d.). EP4227305A1 - Crystalline form of sotorasib.

-

Hong, D. S., et al. (2020). KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors. New England Journal of Medicine, 383(13), 1207-1217. [Link]

-

Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578-589.e17. [Link]

Sources

A Technical Guide to the Covalent Inhibition of KRAS G12C by ARS-1630

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of ARS-1630, a pioneering covalent inhibitor of the KRAS G12C oncoprotein. We will explore the molecular mechanism of action, detail the critical experimental workflows used for its characterization, and present the foundational data that established the viability of directly targeting this once "undruggable" protein.

The KRAS G12C Challenge: A Historic Hurdle and a Unique Opportunity

For decades, the KRAS oncoprotein was deemed an intractable target in cancer therapy. Its picomolar affinity for GTP and the absence of deep, well-defined allosteric pockets made the development of effective small molecule inhibitors a formidable challenge.[1] However, the specific mutation of glycine to cysteine at codon 12 (G12C), prevalent in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers, and other solid tumors, presented a unique therapeutic window.[2][3][4] This mutation introduces a nucleophilic cysteine residue, creating a target for covalent inhibitors to form an irreversible bond, thereby locking the protein in an inactive state.

This compound and its closely related predecessor, ARS-1620, were instrumental in validating this therapeutic strategy.[5][6] These molecules were designed to specifically target the inactive, GDP-bound conformation of KRAS G12C.[2][5] By covalently binding to Cysteine-12, this compound traps the oncoprotein, preventing its activation by guanine nucleotide exchange factors (GEFs) like SOS1 and blocking the downstream signaling cascades that drive tumor proliferation and survival.[2][7][8]

Mechanism of Action: Irreversible Inactivation of the Molecular Switch

The inhibitory activity of this compound is contingent on the dynamic cycling of KRAS G12C between its active GTP-bound and inactive GDP-bound states.[1][5] The inhibitor exploits a transient, inducible pocket near the Switch-II region (S-IIP) that is accessible only when KRAS is bound to GDP.[2][5][9]

The mechanism unfolds in two key steps:

-

Reversible Binding: this compound initially forms a non-covalent, reversible interaction with the S-IIP of GDP-bound KRAS G12C. Interestingly, studies have shown this initial binding affinity is relatively weak, in the micromolar range.[1][10]

-

Irreversible Covalent Bonding: The electrophilic acrylamide "warhead" of this compound is then positioned in close proximity to the nucleophilic thiol group of Cysteine-12. The protein itself catalyzes the Michael addition reaction, leading to the formation of a stable, irreversible covalent bond.[1][10]

This covalent modification effectively locks KRAS G12C in an inactive conformation, rendering it incapable of engaging with downstream effectors such as RAF and PI3K, thereby shutting down oncogenic signaling.[7][8]

Core Experimental Workflow for Characterization

A multi-faceted approach combining biochemical, cellular, and in vivo assays is essential to fully characterize a covalent inhibitor like this compound.

Biochemical Assays: Probing Direct Target Interaction

Biochemical assays are foundational for confirming direct, covalent engagement with the target protein and quantifying the functional consequences of this interaction.

Protocol 1: Mass Spectrometry for Covalent Modification

-

Objective: To confirm covalent bond formation and determine the rate of reaction.

-

Methodology:

-

Recombinantly express and purify human KRAS G12C protein loaded with GDP.

-

Incubate the purified KRAS G12C-GDP protein with a molar excess of this compound at a defined temperature (e.g., 25°C).

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding a denaturing agent and flash-freezing.

-

Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the mass shift corresponding to the addition of the this compound molecule to the protein.

-

Calculate the rate of covalent modification (k_obs/[I]) from the time-course data.

-

-

Causality: This assay provides unequivocal evidence of a direct covalent interaction. The kinetic data are crucial for structure-activity relationship (SAR) studies, allowing researchers to compare the reactivity of different inhibitor analogs. For example, ARS-1620, a closely related compound, covalently modified KRAS G12C at a rate of 1,100 ± 200 M⁻¹s⁻¹, which was ten times higher than its predecessor, ARS-853.[7][11]

Protocol 2: SOS1-Catalyzed Nucleotide Exchange Assay

-

Objective: To functionally demonstrate that this compound locks KRAS G12C in an inactive state.

-

Methodology:

-

Pre-incubate purified KRAS G12C-GDP with this compound or a vehicle control to allow for covalent modification.

-

Introduce the catalytic domain of the GEF, SOS1, into the reaction mixture.

-

Add a fluorescent GTP analog (e.g., mant-GTP).

-

Monitor the increase in fluorescence over time using a plate reader. The binding of mant-GTP to KRAS results in a significant increase in its fluorescence signal.

-

Compare the rate of fluorescence increase between the this compound-treated and vehicle-treated samples.

-

-

Causality: A significant reduction in the rate of nucleotide exchange in the presence of the inhibitor confirms that the covalent modification prevents SOS1 from accessing the nucleotide-binding pocket and catalyzing the GDP-to-GTP exchange.[2] This directly demonstrates the inhibitor's ability to block the reactivation of the oncoprotein.

Cell-Based Assays: Verifying Activity in a Biological Context

Cellular assays are critical to ensure the inhibitor is cell-permeable, engages its target within the cell, and produces the desired downstream biological effects.

Protocol 3: Cellular Target Occupancy and Signaling Inhibition

-

Objective: To measure target engagement in cancer cells and its effect on downstream signaling.

-

Methodology:

-

Culture KRAS G12C mutant human cancer cells (e.g., NCI-H358 lung adenocarcinoma) and treat with varying concentrations of this compound for a set time (e.g., 2-4 hours).

-

Harvest the cells and prepare protein lysates.

-

For Target Occupancy: Use a mass spectrometry-based assay to quantify the ratio of this compound-bound KRAS G12C peptide to the unbound peptide.[12][13][14]

-

For Signaling Inhibition: Perform Western blot analysis on the lysates using antibodies against total and phosphorylated forms of key signaling proteins, including MEK, ERK, AKT, and S6 ribosomal protein.

-

-

Causality: This dual-purpose experiment directly links target engagement (occupancy) with a functional outcome (signaling inhibition). A dose-dependent increase in occupancy should correlate with a dose-dependent decrease in the phosphorylation of ERK and other downstream effectors, providing strong evidence of on-target activity.[7][11]

Protocol 4: Cell Viability and Selectivity Assay

-

Objective: To determine the anti-proliferative potency and selectivity of this compound.

-

Methodology:

-

Plate a panel of cell lines in 96-well plates. The panel should include KRAS G12C mutant cells (e.g., NCI-H358, H23) and KRAS wild-type or other mutant cells as negative controls (e.g., A549).[7][15]

-

Treat the cells with a serial dilution of this compound for an extended period (e.g., 72-96 hours).

-

Measure cell viability using a luminescent assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[12][15]

-

Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.

-

-

Causality: Demonstrating potent growth inhibition in KRAS G12C-mutant cell lines with minimal effect on KRAS wild-type cells is the definitive measure of the inhibitor's selectivity and therapeutic potential.[7]

In Vivo Efficacy and PK/PD Studies

Animal models are the final preclinical step to evaluate an inhibitor's therapeutic efficacy and to understand its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Protocol 5: Mouse Xenograft Tumor Model

-

Objective: To assess the anti-tumor activity of this compound in a living system.

-

Methodology:

-

Subcutaneously implant KRAS G12C mutant human cancer cells (e.g., NCI-H358) into immunodeficient mice.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound orally at a specified dose and schedule (e.g., once daily). ARS-1620, for instance, showed excellent oral bioavailability (>60%) in mice.[7]

-

Measure tumor volumes with calipers regularly throughout the study.

-

At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.

-

-

Causality: Achieving significant tumor regression or stasis in treated mice compared to the control group provides the most compelling preclinical evidence of therapeutic potential.[5][6]

Summary of Key Quantitative Data

The following table summarizes representative data for ARS-1620, a compound with properties highly similar to this compound, illustrating the expected outcomes from the described assays.

| Parameter | Assay Type | Cell Line / System | Result | Significance | Reference |

| Covalent Modification Rate | Biochemical (LC-MS) | Purified KRAS G12C | 1,100 ± 200 M⁻¹s⁻¹ | Demonstrates rapid and efficient covalent bond formation. | [7][11] |

| Cellular IC₅₀ | Cell Viability | NCI-H358 (KRAS G12C) | ~1.32 µM | Shows potent, selective anti-proliferative activity. | [16] |

| Signaling Inhibition | Cellular (Western Blot) | NCI-H358 (KRAS G12C) | Dose-dependent reduction in p-ERK | Confirms on-target pathway inhibition. | [7][11] |

| In Vivo Efficacy | Mouse Xenograft | NCI-H358 | 47% Tumor Growth Inhibition (TGI) | Validates anti-tumor activity in a living organism. | [16] |

Conclusion

This compound and its related compounds were a landmark achievement in oncology drug discovery. They provided the first compelling in vivo evidence that directly and selectively targeting mutant KRAS is a viable therapeutic strategy.[5] The experimental framework detailed in this guide—spanning biochemical kinetics, cellular target engagement, and in vivo efficacy—represents a self-validating system for the characterization of covalent inhibitors. This rigorous, mechanism-driven approach not only validated KRAS G12C as a druggable target but also paved the way for the development and clinical approval of next-generation inhibitors like sotorasib and adagrasib, which have transformed the treatment landscape for patients with KRAS G12C-mutated cancers.

References

- This compound | Ra Inhibitor | MedChemExpress. (URL: )

- Lito, P., Solomon, M., & Li, L. S. (2021). Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. Clinical Cancer Research, 27(1), 17-24. (URL: )

- Uddin, M. H., Yu, Z., & Lito, P. (2021). Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition. Clinical Cancer Research, 27(12), 3465-3477. (URL: )

-

Chen, J., et al. (2023). Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry. Analytical Chemistry, 95(11), 4834-4839. (URL: [Link])

-

Chen, J., et al. (2023). Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry. Analytical Chemistry, 95(11), 4834-4839. (URL: [Link])

-

Wang, Y., et al. (2021). The Research Progress of Direct KRAS G12C Mutation Inhibitors. Frontiers in Oncology, 11, 668356. (URL: [Link])

-

Misale, S., et al. (2018). KRAS G12C NSCLC Models Are Sensitive to Direct Targeting of KRAS in Combination with PI3K Inhibition. Clinical Cancer Research, 24(23), 5979-5990. (URL: [Link])

-

Janes, M. R., et al. (2018). Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor. Cell, 172(3), 578-589.e17. (URL: [Link])

-

Hansen, R., et al. (2018). The reactivity-driven biochemical mechanism of covalent KRASG12C inhibitors. Nature Structural & Molecular Biology, 25(6), 454-462. (URL: [Link])

-

Gentile, D. R., et al. (2022). Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition. Journal of Biological Chemistry, 298(8), 102186. (URL: [Link])

- BBO-8956, a first-in-class covalent inhibitor of KRASG12C, reveals the mechanism of action and other functional properties of oncogenic KRAS by 31P NMR. (URL: )

- Vasan, N., & Cantley, L. C. (2022). The path to the clinic: a comprehensive review on direct KRASG12C inhibitors.

-

Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry. (URL: [Link])

-

Gentile, D. R., et al. (2022). Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition. Journal of Biological Chemistry, 298(8), 102186. (URL: [Link])

-

Chen, Y. N., et al. (2020). Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1874(1), 188360. (URL: [Link])

-

Quantitative Systems Pharmacology Analysis of KRAS G12C Covalent Inhibitors. (URL: [Link])

-

Mechanisms of resistance to KRAS G12C-targeted therapy. (URL: [Link])

-

A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv. (URL: [Link])

-

Patricelli, M. P., et al. (2016). Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State. Cancer Discovery, 6(3), 316-329. (URL: [Link])

-

Ryan, M. B., et al. (2022). SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma. Cancer Research, 82(1), 146-157. (URL: [Link])

-

Hansen, R., et al. (2018). The reactivity-driven biochemical mechanism of covalent KRASG12C inhibitors. Nature Structural & Molecular Biology, 25(6), 454-462. (URL: [Link])

-

Addeo, A., et al. (2025). KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges. Cancers, 17(15), 3465. (URL: [Link])

-

Wang, Y., et al. (2021). The Research Progress of Direct KRAS G12C Mutation Inhibitors. Frontiers in Oncology, 11, 668356. (URL: [Link])

-

Sisler, D. J., et al. (2023). Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models. Frontiers in Oncology, 13, 1145690. (URL: [Link])

-

Lin, Y. T., et al. (2021). Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90. Oxidative Medicine and Cellular Longevity, 2021, 9969248. (URL: [Link])

-

KRAS G12C and Beyond: KRAS Targeted Agents of Interest Under Development in NSCLC. (URL: [Link])

-

Ternant, D., et al. (2015). Clinical Pharmacokinetics and Pharmacodynamics of Monoclonal Antibodies Approved to Treat Rheumatoid Arthritis. Clinical Pharmacokinetics, 54(10), 1015-1030. (URL: [Link])

-

Chen, J., et al. (2022). Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity. Bioorganic Chemistry, 121, 105652. (URL: [Link])

-

Validation of the ARS-1620 KRASG12C occupancy assay. (URL: [Link])

-

Sisler, D. J., et al. (2023). Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models. Frontiers in Oncology, 13, 1145690. (URL: [Link])

-

The regulation of the expression of inducible nitric oxide synthase by src-family tyrosine kinase mediated through myd88-independent signaling payways of toll-like receptor 4. (URL: [Link])

-

Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis. (URL: [Link])

-

van Ingen, J., et al. (2012). The pharmacokinetics and pharmacodynamics of pulmonary Mycobacterium avium complex disease treatment. American Journal of Respiratory and Critical Care Medicine, 186(6), 559-565. (URL: [Link])

-

Chapter 1 Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology. (URL: [Link])

-

Hindley, B., et al. (2023). Pharmacokinetics and pharmacodynamics of direct oral anticoagulants. Expert Opinion on Drug Metabolism & Toxicology, 19(12), 911-923. (URL: [Link])

-

Chen, D., et al. (2012). Pharmacokinetics and Pharmacodynamics of AR9281, an Inhibitor of Soluble Epoxide Hydrolase, in Single- And Multiple-Dose Studies in Healthy Human Subjects. Journal of Clinical Pharmacology, 52(1), 58-70. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The path to the clinic: a comprehensive review on direct KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathology & Oncology Research | The Research Progress of Direct KRAS G12C Mutation Inhibitors [por-journal.com]

- 8. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The reactivity-driven biochemical mechanism of covalent KRASG12C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of ARS-1630: A Technical Guide for Drug Development Professionals

Introduction: Targeting the "Undruggable" KRAS-G12C

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an undruggable target in oncology.[1] As a small GTPase, KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate critical cellular processes like proliferation and survival.[2] Oncogenic mutations, particularly at codon 12, lock KRAS in a constitutively active state, driving tumorigenesis in a significant fraction of non-small cell lung, colorectal, and pancreatic cancers. The KRAS G12C mutation, where glycine is replaced by cysteine, creates a unique therapeutic window. This mutant-specific cysteine residue provides a handle for targeted covalent inhibitors.

ARS-1630 is a next-generation, orally bioavailable, covalent inhibitor that specifically and irreversibly binds to the cysteine at position 12 of KRAS-G12C.[3] This guide provides a comprehensive overview of the essential in vitro assays required to characterize the potency, selectivity, and mechanism of action of this compound, offering field-proven insights and detailed protocols for researchers in drug development.

The KRAS-G12C Signaling Cascade and Mechanism of this compound Inhibition

KRAS-G12C perpetually activates downstream pro-survival pathways, primarily the RAF-MEK-ERK (MAPK) signaling cascade.[2] this compound exerts its therapeutic effect by covalently binding to the mutant cysteine in the Switch-II pocket of KRAS-G12C, locking it in an inactive, GDP-bound state. This prevents GTP loading and subsequent interaction with downstream effectors like RAF, thereby abrogating the oncogenic signaling.

Caption: Mechanism of this compound action on the KRAS-G12C signaling pathway.

I. Cellular Proliferation and Viability Assays: Gauging Cytotoxic Potency

The foundational step in characterizing any anti-cancer agent is to determine its effect on tumor cell viability. For KRAS-G12C inhibitors, it is crucial to demonstrate potent and selective cytotoxicity in cell lines harboring this specific mutation.

Scientific Rationale

We employ the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. This method is highly sensitive and has a broad dynamic range, making it suitable for determining IC50 values (the concentration of a drug that inhibits a biological process by 50%). The choice of cell lines is paramount; we utilize models such as NCI-H358 (non-small cell lung cancer) and MIA PaCa-2 (pancreatic cancer), both of which are heterozygous for the KRAS-G12C mutation.[1][4]

Experimental Workflow: IC50 Determination

Caption: Workflow for determining the IC50 of this compound in KRAS-G12C cell lines.

Detailed Protocol: CellTiter-Glo® Viability Assay

-

Cell Seeding:

-

Trypsinize and count NCI-H358 or MIA PaCa-2 cells.

-

Seed 2,000-5,000 cells per well in 100 µL of complete culture medium (RPMI-1640 with 10% FBS) in opaque-walled 96-well plates.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of this compound in complete culture medium.

-

Remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions.

-

Include vehicle control (e.g., 0.1% DMSO) wells.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Assay Readout:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.

-

Expected Quantitative Data

| Cell Line | KRAS Mutation | ARS-1620 IC50 (nM) | Reference Compound (AMG-510) IC50 (nM) |

| NCI-H358 | G12C | ~400 | ~6 |

| MIA PaCa-2 | G12C | Data not available | ~9 |

| SW1573 | G12C | Varies | Varies |

Note: ARS-1620 is a precursor to compounds like AMG-510, hence the difference in IC50 values. The IC50 for ARS-1620 in NCI-H358 cells has been reported to be approximately 0.4 µM (400 nM) in 2D culture.[4]

II. Target Engagement and Downstream Signaling: Confirming Mechanism of Action

Demonstrating that this compound directly engages KRAS-G12C and inhibits its downstream signaling is critical to confirming its on-target activity. This is achieved through a combination of biochemical and cell-based assays.

A. Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement

CETSA is a powerful method for verifying drug-target engagement in a cellular context.[5] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. By heating cell lysates treated with this compound to various temperatures, we can observe a shift in the melting temperature of KRAS-G12C, providing direct evidence of target engagement.

-

Cell Treatment and Lysis:

-

Treat NCI-H358 cells with this compound (e.g., 1 µM) or vehicle for 2 hours.

-

Harvest cells, wash with PBS, and resuspend in a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Lyse cells by sonication or freeze-thaw cycles.

-

Clarify the lysate by centrifugation.

-

-

Thermal Challenge:

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Centrifuge to pellet the aggregated proteins.

-

-

Analysis:

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble KRAS-G12C at each temperature by Western blotting using a KRAS-G12C specific antibody.

-

A shift in the melting curve in the presence of this compound indicates target stabilization.

-

B. Western Blotting: Probing Downstream Pathway Inhibition

The most direct downstream effector of KRAS is the RAF-MEK-ERK pathway. Inhibition of KRAS-G12C should lead to a rapid decrease in the phosphorylation of ERK (p-ERK). Western blotting allows for the sensitive detection of this change, providing a robust readout of target inhibition.

-

Cell Lysis:

-

Treat NCI-H358 or MIA PaCa-2 cells with a dose range of this compound for a specified time (e.g., 2 hours).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto a 10% SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against p-ERK (Thr202/Tyr204) and total ERK overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Use a loading control like β-actin or GAPDH to ensure equal protein loading.[6]

-

C. AlphaLISA Assay: Quantifying KRAS-RAF Interaction

To further confirm that this compound disrupts the function of active KRAS-G12C, we can measure its interaction with its direct downstream effector, RAF1. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay that can quantify this protein-protein interaction.[7] Inhibition of KRAS-G12C by this compound is expected to prevent its interaction with RAF1, leading to a decrease in the AlphaLISA signal.

-

Reagent Preparation:

-

Use recombinant GST-tagged KRAS-G12C and His-tagged RAF1 proteins.

-

Prepare a mixture of Glutathione Donor beads and Anti-6xHis AlphaLISA Acceptor beads.

-

-

Assay Procedure:

-

In a 384-well plate, add the recombinant proteins, this compound at various concentrations, and GTP.

-

Incubate to allow for protein-protein interaction and inhibitor binding.

-

Add the bead mixture and incubate in the dark.

-

-

Signal Detection:

-

Read the plate on an Alpha-enabled plate reader. A decrease in the signal indicates inhibition of the KRAS-G12C/RAF1 interaction.

-

III. Summary and Future Directions

The in vitro characterization of this compound through the assays detailed in this guide provides a robust framework for establishing its potency, selectivity, and mechanism of action. The data generated from these experiments are critical for the preclinical development of this promising KRAS-G12C inhibitor. Future studies may involve exploring mechanisms of resistance and identifying potential combination therapies to enhance the efficacy of this compound. The continued investigation of compounds like this compound represents a significant step forward in the treatment of KRAS-mutant cancers.[8][9]

References

-

Cell type–specific Adaptive Signaling Responses to KRASG12C Inhibition. (n.d.). AACR Journals. Retrieved January 28, 2026, from [Link]

-

X-ray co-crystal structure of ARS-1620,compound 14 and KRAS G12C. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

-

The Research Progress of Direct KRAS G12C Mutation Inhibitors. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

-

Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity. (2022, February 10). Europe PMC. Retrieved January 28, 2026, from [Link]

-

Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

-

Abstract B027: Bioluminescence resonance energy transfer (BRET) as a tool for assessing mutant KRAS-effector affinity and drug efficacy. (2023, May 1). AACR Journals. Retrieved January 28, 2026, from [Link]

-

Characterization of the selective inhibitory effect of KRas inhibitors in different cellular assay formats. (n.d.). Reaction Biology. Retrieved January 28, 2026, from [Link]

-

Determining the ERK-regulated phosphoproteome driving KRAS-mutant cancer. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

-

Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

KRAS nucleotide exchange assays for inhibitor screening and profiling. (n.d.). BPS Bioscience. Retrieved January 28, 2026, from [Link]

-

In situ RAS:RAF binding correlates with response to KRASG12C inhibitors in KRASG12C-mutant non–small cell lung cancer. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

-

Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability. (2025, October 14). MDPI. Retrieved January 28, 2026, from [Link]

-

Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. (n.d.). Berthold Technologies. Retrieved January 28, 2026, from [Link]

-

Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved January 28, 2026, from [Link]

-

PrPC-Neutralizing Antibody Confers an Additive Benefit in Combination with 5-Fluorouracil in KRAS-Mutant Colorectal Cancer Models, Associated with Reduced RAS-GTP and AKT/ERK Phosphorylation. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. (n.d.). Frontiers. Retrieved January 28, 2026, from [Link]

-

A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. (2024, July 23). bioRxiv. Retrieved January 28, 2026, from [Link]

-

Predicting Response to KRAS G12C Inhibitors in NSCLC. (2025, February 4). The ASCO Post. Retrieved January 28, 2026, from [Link]

-

Protein-Protein Interactions: Bioluminescence Resonance Energy Transfer l Protocol Preview. (2022, July 29). YouTube. Retrieved January 28, 2026, from [Link]

-

Publications. (n.d.). CETSA. Retrieved January 28, 2026, from [Link]

-

Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

-

Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

-

Western blotting analysis of KRAS downstream signal pathways. (A)... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

-

Cell type-dependent differential activation of ERK by oncogenic KRAS in colon cancer and intestinal epithelium. (2019, July 2). PMC. Retrieved January 28, 2026, from [Link]

Sources

- 1. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In situ RAS:RAF binding correlates with response to KRASG12C inhibitors in KRASG12C-mutant non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. resources.revvity.com [resources.revvity.com]